molecular formula C9H9BrN2 B13921932 2-Amino-4-bromo-5-ethylbenzonitrile

2-Amino-4-bromo-5-ethylbenzonitrile

Cat. No.: B13921932
M. Wt: 225.08 g/mol
InChI Key: RBZNYPSRUGNYJV-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-ethylbenzonitrile is a substituted benzonitrile derivative characterized by a benzene ring functionalized with an amino (-NH₂) group at position 2, a bromine atom at position 4, an ethyl (-C₂H₅) group at position 5, and a nitrile (-CN) group at position 1. The bromine and amino groups confer distinct electronic and steric properties, making it a candidate for further chemical modifications or biological studies.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

2-amino-4-bromo-5-ethylbenzonitrile

InChI

InChI=1S/C9H9BrN2/c1-2-6-3-7(5-11)9(12)4-8(6)10/h3-4H,2,12H2,1H3

InChI Key

RBZNYPSRUGNYJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1Br)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-ethylbenzonitrile typically involves multi-step organic reactions. One common method includes the bromination of 5-ethylbenzonitrile followed by the introduction of an amino group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromo-5-ethylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-bromo-5-ethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-ethylbenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use .

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1: Key Properties of Selected Benzonitrile Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity (%)
2-Amino-4-bromo-5-ethylbenzonitrile 2-NH₂, 4-Br, 5-C₂H₅ C₉H₉BrN₂ 241.09 N/A
2-Amino-4-chloro-5-methoxybenzonitrile 2-NH₂, 4-Cl, 5-OCH₃ C₈H₇ClN₂O 198.61 97
2-Bromo-4-ethoxy-5-methoxybenzonitrile 2-Br, 4-OCH₂CH₃, 5-OCH₃ C₁₀H₁₀BrNO₂ 256.1 N/A
Key Observations:

Halogen Substitution (Br vs. Cl): Bromine (Br) in the target compound increases molecular weight compared to chlorine (Cl) in 2-Amino-4-chloro-5-methoxybenzonitrile.

Alkyl vs. Alkoxy Groups (C₂H₅ vs. OCH₃):
The ethyl group (-C₂H₅) in the target compound is electron-donating via inductive effects, while methoxy (-OCH₃) in analogs donates electrons via resonance. This difference influences ring electron density, affecting reactivity in electrophilic substitutions or interactions with biological targets .

Its absence in 2-Bromo-4-ethoxy-5-methoxybenzonitrile reduces polarity .

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